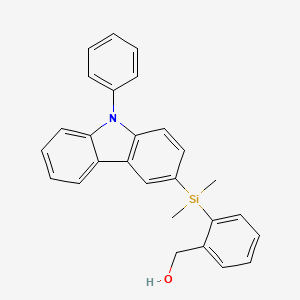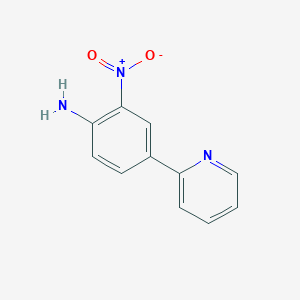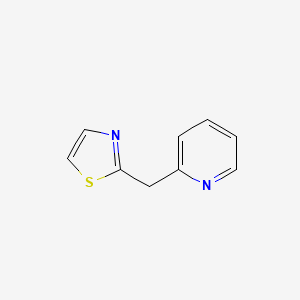
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol is an organosilicon compound that features a carbazole moiety linked to a phenyl group through a dimethylsilyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core is synthesized through a series of reactions starting from aniline derivatives.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Dimethylsilyl Bridge: The dimethylsilyl bridge is introduced through a hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or catalysis.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carbazole and phenyl moieties can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting pathways involved in fluorescence, catalysis, or biological activity.
類似化合物との比較
Similar Compounds
- Dimethylphenylsilanol
- Dimethyl(4-methoxyphenyl)silanol
- Dimethyl(4-chlorophenyl)silanol
Uniqueness
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol is unique due to the presence of the carbazole moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence or specific electronic characteristics, setting it apart from other similar organosilicon compounds.
特性
分子式 |
C27H25NOSi |
|---|---|
分子量 |
407.6 g/mol |
IUPAC名 |
[2-[dimethyl-(9-phenylcarbazol-3-yl)silyl]phenyl]methanol |
InChI |
InChI=1S/C27H25NOSi/c1-30(2,27-15-9-6-10-20(27)19-29)22-16-17-26-24(18-22)23-13-7-8-14-25(23)28(26)21-11-4-3-5-12-21/h3-18,29H,19H2,1-2H3 |
InChIキー |
IDFIZIULKIFBBG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)


![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)




![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)

![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)

![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)

